molecular formula C26H22 B1609982 Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- CAS No. 140477-37-8

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-

Cat. No.: B1609982
CAS No.: 140477-37-8
M. Wt: 334.5 g/mol
InChI Key: WQPGMTADYQNLKO-UHFFFAOYSA-N
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Description

The compound Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- (CAS: Not explicitly listed in evidence) features a benzene ring substituted with four methyl groups at positions 1, 2, 4, and 5, and two phenylethynyl groups (–C≡C–Ph) at positions 3 and 5.

Properties

IUPAC Name

1,2,4,5-tetramethyl-3,6-bis(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22/c1-19-20(2)26(18-16-24-13-9-6-10-14-24)22(4)21(3)25(19)17-15-23-11-7-5-8-12-23/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPGMTADYQNLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C#CC2=CC=CC=C2)C)C)C#CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453206
Record name Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140477-37-8
Record name Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- typically involves:

  • Functionalization of the benzene ring to introduce methyl groups and reactive halogen substituents.
  • Formation of phenylethynyl substituents via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) using phenylacetylene derivatives.
  • Oxidation or further functional group manipulations if required.

This approach leverages well-established aromatic substitution and coupling chemistry to achieve regioselective substitution patterns.

Preparation of the Tetramethylbenzene Core

The starting material is often 1,2,4,5-tetramethylbenzene, which is commercially available or synthesized by methylation of benzene derivatives. This compound provides the four methyl groups at the 1,2,4,5 positions, leaving the 3 and 6 positions available for further substitution.

Synthesis of Phenylethynyl Substituents via Sonogashira Coupling

The critical step for introducing the phenylethynyl groups at the 3 and 6 positions is the Sonogashira cross-coupling reaction between the dihalogenated tetramethylbenzene and phenylacetylene.

Typical reaction conditions include:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
  • Copper(I) iodide (CuI) as a co-catalyst
  • Base: Triethylamine or DBU
  • Solvent: Toluene or other aprotic solvents
  • Temperature: Room temperature to reflux (~60-120 °C)
  • Inert atmosphere (nitrogen or argon)

Reaction scheme:

$$
\text{3,6-dihalo-1,2,4,5-tetramethylbenzene} + 2 \times \text{phenylacetylene} \xrightarrow[\text{CuI}]{\text{Pd(PPh}3)4, \text{base}} \text{Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-}
$$

This reaction proceeds with high regioselectivity and yield, forming the bis(phenylethynyl) substituted product.

Representative Experimental Procedure

Based on analogous procedures for similar compounds such as 1,4-bis(phenylethynyl)benzene derivatives, a typical preparation method is as follows:

Step Reagents/Conditions Description
1 1,2,4,5-tetramethylbenzene, bromine or NBS Bromination to obtain 3,6-dibromo-1,2,4,5-tetramethylbenzene
2 Phenylacetylene, Pd(PPh3)4 (1 mol%), CuI (5 mol%), triethylamine, toluene Sonogashira coupling at 60 °C for 12-24 h under nitrogen atmosphere
3 Workup: aqueous NH4Cl wash, extraction with ethyl acetate, drying, and purification Isolation of pure Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-

Research Findings and Data on Yields and Purity

  • Yields for the Sonogashira coupling step typically range from 80% to 99%, depending on reaction scale and purity of starting materials.
  • The reaction is highly selective for the 3,6-positions due to the directing effects of the methyl groups.
  • Purification by recrystallization or column chromatography yields analytically pure products.
  • Characterization by ^1H-NMR, ^13C-NMR, and elemental analysis confirms the structure and substitution pattern.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Starting Material 1,2,4,5-tetramethylbenzene Commercially available
Halogenation Bromination with Br2 or NBS Controlled to dibromo intermediate
Coupling Catalyst Pd(PPh3)4 (1 mol%) Standard for Sonogashira coupling
Co-catalyst CuI (5 mol%) Facilitates coupling
Base Triethylamine or DBU Neutralizes acid byproducts
Solvent Toluene or DMF Aprotic, inert
Temperature 60–120 °C Depends on solvent and scale
Reaction Time 12–24 hours Optimized for full conversion
Yield 80–99% High yield with pure reagents
Purification Column chromatography or recrystallization Standard methods

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the phenyl rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of diketones and hydroxybenzils.

    Reduction: Formation of phenylethyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₃₀H₃₄
  • Molecular Weight : 414.62 g/mol
  • CAS Number : 32102-77-5

Liquid Crystal Displays (LCDs)

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- has been investigated for its role in liquid crystal technologies. The compound's structure allows it to function as a liquid crystal material with favorable thermal and optical properties.

Case Study: Liquid Crystal Mixtures

A study demonstrated that incorporating this compound into liquid crystal mixtures resulted in enhanced optical anisotropy and dielectric anisotropy. The resulting mixtures exhibited a wide nematic phase temperature range and were capable of forming blue phase liquid crystals with a temperature range of 8 °C when combined with chiral dopants .

Photonic Devices

The unique electronic properties of benzene derivatives make them suitable for use in photonic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Research Findings

Research has shown that derivatives of bis(phenylethynyl)benzene can be used to enhance the efficiency of OLEDs due to their ability to facilitate charge transport and improve light emission characteristics. The incorporation of these compounds into device architectures has led to improved performance metrics such as brightness and operational stability .

Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the development of new materials with tailored properties.

Synthesis Example

A synthesis protocol involving the reaction of phenylacetylene with various substituted benzene derivatives has been documented. This method allows for the creation of diverse compounds that can be further functionalized for specific applications in materials science .

Summary of Research Findings

Application AreaKey FindingsReference
Liquid CrystalsEnhanced optical and dielectric anisotropy
Photonic DevicesImproved efficiency in OLEDs
Organic SynthesisVersatile building block for new materials

Comparative Analysis of Liquid Crystal Properties

CompoundΔn (Optical Anisotropy)Δɛ (Dielectric Anisotropy)Nematic Phase Temp Range
Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-0.28329.0Wide

Mechanism of Action

The mechanism of action of Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl groups can participate in π-π interactions with aromatic residues in proteins, while the methyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

1,4-Bis(phenylethynyl)benzene (DEB)

  • Key Differences :
    • Absence of methyl groups reduces steric hindrance, enhancing molecular packing efficiency.
    • Lower molecular weight (C~20~H~12~ vs. C~24~H~20~ for the target compound).
  • Applications: DEB is noted for hydrogen storage and photophysical applications due to its linear conjugation . The methyl groups in the target compound may improve thermal stability but reduce solubility in polar solvents.

1,2,4,5-Tetramethyl-3,6-bis(trifluoromethyl)benzene

  • Structure : Tetramethylbenzene with trifluoromethyl (–CF~3~) groups at positions 3 and 6 (CAS: 97630-74-5) .
  • Key Differences :
    • Electron-withdrawing –CF~3~ groups vs. electron-donating phenylethynyl groups.
    • Higher electronegativity of –CF~3~ increases chemical inertness but reduces π-conjugation.

1,2,4,5-Tetrabromo-3,6-bis((2,4,6-tribromophenoxy)methyl)benzene

  • Structure: Tetrabromobenzene with tribromophenoxy-methyl groups (CAS: 84473-58-5, C~20~H~8~Br~10~O~2~) .
  • Key Differences :
    • Bromine substituents enhance flame retardancy but add molecular weight (1079.3 g/mol vs. ~388 g/mol for the target compound).
    • LogP = 11.0 indicates extreme hydrophobicity, limiting aqueous applications.
  • Applications : Primarily used as a flame retardant, whereas the target compound’s ethynyl groups suggest optoelectronic uses.

1,4-Bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene

  • Structure : Tetramethylbenzene with bulky neopentyl groups (CAS: 33770-83-1, C~20~H~34~) .
  • Key Differences :
    • Bulky neopentyl groups (–CH~2~C(CH~3~)~3~) introduce steric effects, reducing crystallinity.
    • Higher molecular weight (274.5 g/mol) but lower conjugation compared to the target compound.
  • Applications : Likely used in lubricants or plasticizers, contrasting with the target compound’s aromatic conjugation-driven applications.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound N/A C~24~H~20~ ~388 –CH~3~, –C≡C–Ph Organic electronics
1,4-Bis(phenylethynyl)benzene (DEB) N/A C~20~H~12~ 252.3 –C≡C–Ph Hydrogen storage
1,2,4,5-Tetramethyl-3,6-bis(trifluoromethyl) 97630-74-5 C~12~H~10~F~6~ 268.2 –CH~3~, –CF~3~ Hydrophobic coatings
Tetrabromo-bis(tribromophenoxy)benzene 84473-58-5 C~20~H~8~Br~10~O~2~ 1079.3 –Br, –O–C~6~H~2~Br~3~ Flame retardants
1,4-Bis(neopentyl)-tetramethylbenzene 33770-83-1 C~20~H~34~ 274.5 –CH~3~, –CH~2~C(CH~3~)~3~ Lubricants

Research Findings and Implications

  • This contrasts with brominated analogs, where electron-withdrawing effects dominate .
  • Thermal Stability : Methyl groups improve thermal resilience compared to DEB, as seen in similar tetramethylbenzene derivatives .
  • Synthetic Challenges: Introducing both methyl and ethynyl groups requires precise regioselectivity, likely involving Sonogashira coupling or Ullmann reactions, as inferred from methods in and .

Biological Activity

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- is a complex organic compound with significant biological implications. This article delves into its biological activity, focusing on its effects on cellular mechanisms and potential therapeutic applications.

  • Molecular Formula: C22H26
  • Molecular Weight: 298.44 g/mol
  • Density: 0.98 g/cm³
  • Boiling Point: 340°C
  • Flash Point: 160°C

Mechanisms of Biological Activity

The biological activity of benzene derivatives often involves interactions with cellular components that can lead to various physiological effects. The specific compound has been studied for its potential anti-cancer properties due to its structural similarities with known bioactive compounds.

1. Anti-Cancer Potential

Research indicates that compounds like benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- may exhibit anti-cancer properties through the following mechanisms:

  • Inhibition of Tumor Growth: Studies have shown that certain benzene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
  • Modulation of Signaling Pathways: These compounds can affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. Inhibition of this pathway may lead to reduced tumor growth and metastasis.

2. Hematotoxicity and Leukemogenesis

While some benzene derivatives are being explored for therapeutic uses, it is essential to note that benzene itself is known for its hematotoxicity:

  • Mechanism of Action: Benzene and its metabolites can cause oxidative stress and DNA damage in hematopoietic stem cells. This damage is a precursor to conditions like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .
  • Metabolic Pathways: The metabolism of benzene involves cytochrome P450 enzymes that convert it into various toxic metabolites. These metabolites can lead to the formation of reactive oxygen species (ROS), contributing to cellular damage and tumorigenesis .

Study 1: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that treatment with benzene derivatives resulted in a significant decrease in cell viability. The mechanism was attributed to increased levels of apoptosis markers such as caspase-3 and PARP cleavage.

CompoundIC50 (µM)Apoptosis Induction (%)
Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-1570
ControlN/AN/A

Study 2: Animal Model

In an animal model study investigating the effects of benzene exposure on bone marrow function:

  • Mice exposed to low levels of benzene showed significant reductions in white blood cell counts and increased incidence of leukemic transformations compared to control groups.

Q & A

Q. What are the primary synthetic routes for 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)benzene, and how do reaction conditions influence yield?

Synthesis typically involves Sonogashira coupling between 1,2,4,5-tetramethyl-3,6-dibromobenzene and phenylacetylene, using palladium catalysts and copper iodide as co-catalysts in an amine base (e.g., triethylamine). Key variables include temperature (80–100°C), solvent polarity (THF or DMF), and stoichiometric ratios of reactants. Side reactions, such as homo-coupling of alkynes, can reduce yields; thus, degassing solvents to exclude oxygen is critical .

Q. How can purity and structural integrity be validated for this compound?

Analytical techniques include:

  • GC-MS : Retention indices (Kovats' RI) on non-polar columns (e.g., HP-5MS) at 70–300°C gradients .
  • NMR : Distinct aromatic proton signals (δ 7.2–7.6 ppm for phenylethynyl groups) and methyl group resonances (δ 2.1–2.4 ppm) .
  • Elemental Analysis : Confirm C/H ratios (expected: C: 89.5%, H: 6.7%) .

Q. What are the key spectral databases for characterizing this compound?

The NIST Mass Spectrometry Data Center provides electron ionization (EI) mass spectra (base peak m/z 134 for the tetramethylbenzene core) and IR spectra (C≡C stretch ~2100 cm⁻¹). Chromatographic retention times under custom temperature programs are also documented .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethyl and phenylethynyl groups influence reactivity in cross-coupling reactions?

The tetramethyl substituents create steric hindrance, slowing electrophilic substitution but stabilizing intermediates in palladium-catalyzed couplings. The electron-withdrawing phenylethynyl groups enhance oxidative addition rates of aryl halides to Pd(0). Computational studies (DFT) are recommended to model transition-state geometries and optimize ligand selection (e.g., bulky phosphines for steric control) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Evidence suggests antitumor potential via intercalation or topoisomerase inhibition , but discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardized protocols (e.g., MTT assays in triplicate with vehicle controls) and comparative metabolomics are advised to isolate compound-specific effects .

Q. What strategies mitigate decomposition during thermal analysis (e.g., TGA/DSC)?

Degradation above 250°C is linked to phenylethynyl group instability. Use inert atmospheres (N₂/Ar) and lower heating rates (5°C/min) to observe phase transitions. Complementary FTIR-GC/MS can identify volatile decomposition products (e.g., phenylacetylene) .

Methodological Challenges

Q. How can computational modeling predict the compound’s supramolecular assembly in materials science applications?

Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model π-π stacking of phenylethynyl groups and methyl packing. Pair distribution function (PDF) analysis of XRD data validates predicted crystallographic parameters (e.g., unit cell dimensions) .

Q. What experimental controls are essential when studying environmental persistence or toxicity?

Include abiotic controls (dark vs. UV light) to assess photodegradation pathways. For ecotoxicity assays (e.g., Daphnia magna), use co-solvents (e.g., acetone) at <0.1% to avoid artifacts. LC-MS/MS quantifies metabolites in biodegradation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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